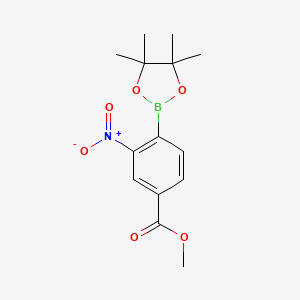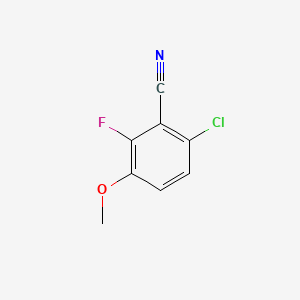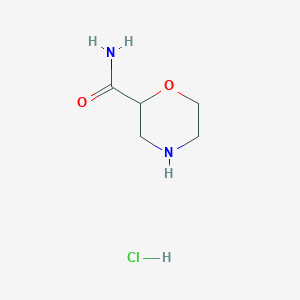
Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Application 1: Agrochemical and Pharmaceutical Industries
- Summary of the Application: Trifluoromethylpyridines, which are structurally similar to your compound, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
- Summary of Results or Outcomes: Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application 2: Synthesis of Analgesic Compound
- Summary of the Application: 4-Hydroxy-8-(trifluoromethyl)quinolone, a compound similar to “Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate”, is used in the synthesis of the analgesic compound, floctafenine .
- Summary of Results or Outcomes: The outcome of this application is the production of floctafenine, an analgesic compound .
Application 3: Antimicrobial Actions
- Summary of the Application: Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared and tested for their antimicrobial actions .
- Summary of Results or Outcomes: The outcomes of these applications are not specified in the source, but it is mentioned that these derivatives have been tested for their antimicrobial actions .
Application 4: Synthesis of Fluoroquinolones
- Summary of the Application: Fluorinated quinolines, which are structurally similar to your compound, are used in the synthesis of fluoroquinolones . Fluoroquinolones are a type of antibiotics that are used to treat a variety of bacterial infections.
- Summary of Results or Outcomes: The outcome of this application is the production of fluoroquinolones, a type of antibiotics .
Application 5: Fluorinated Quinolines
- Summary of the Application: Fluorinated quinolines, which are structurally similar to your compound, are used in the synthesis of fluoroquinolones . Fluoroquinolones are a type of antibiotics that are used to treat a variety of bacterial infections.
- Summary of Results or Outcomes: The outcome of this application is the production of fluoroquinolones, a type of antibiotics .
Application 6: Synthesis of 6,7-Difluoro-3-Nitro-4-Hydroxy-2-Quinolone
- Summary of the Application: The synthesis of 6,7-difluoro-3-nitro-4-hydroxy-2-quinolone, a compound similar to “Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate”, is mentioned in the source .
- Summary of Results or Outcomes: The outcome of this application is the production of 6,7-difluoro-3-nitro-4-hydroxy-2-quinolone .
Eigenschaften
IUPAC Name |
methyl 4-oxo-8-(trifluoromethyl)-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-19-11(18)8-5-9(17)6-3-2-4-7(10(6)16-8)12(13,14)15/h2-5H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFLSLNXTHQDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674525 | |
| Record name | Methyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate | |
CAS RN |
1065074-52-3 | |
| Record name | Methyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4'-Methyl-[1,4']bipiperidinyl dihydrochloride](/img/structure/B1421198.png)





